molecular formula C11H17ClN2O2 B12272074 1-N-CBZ-propane-1,2-diamine-HCl

1-N-CBZ-propane-1,2-diamine-HCl

Cat. No.: B12272074
M. Wt: 244.72 g/mol
InChI Key: ZVCYYUIDXFJISY-UHFFFAOYSA-N
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Description

1-N-CBZ-propane-1,2-diamine-HCl is a carboxybenzyl (CBZ)-protected diamine derivative with a propane backbone. The CBZ group selectively protects the primary amine, enabling controlled reactivity in organic synthesis and pharmaceutical applications . Its water solubility (due to the HCl salt form) and stability under basic conditions make it a versatile building block for constructing complex molecules, such as peptide analogs and drug intermediates .

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

benzyl 2,3-diaminobutanoate;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-8(12)10(13)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12-13H2,1H3;1H

InChI Key

ZVCYYUIDXFJISY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-CBZ-propane-1,2-diamine-HCl typically involves the protection of propane-1,2-diamine with a benzyl carbamate group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the carbamate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 1-N-CBZ-propane-1,2-diamine-HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-N-CBZ-propane-1,2-diamine-HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, free propane-1,2-diamine, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Agents :
    • Recent studies have highlighted the synthesis of modified tobramycin derivatives using 1-N-CBZ-propane-1,2-diamine-HCl as a key intermediate. These derivatives demonstrated enhanced antibacterial activity against resistant strains of bacteria, showcasing the compound's utility in developing new antibiotics .
  • CCR5 Antagonists :
    • The compound has been utilized in the synthesis of novel CCR5 antagonists. These antagonists are crucial in HIV research as they block the CCR5 receptor, preventing viral entry into cells. The design and synthesis of these compounds leverage the structural features of 1-N-CBZ-propane-1,2-diamine-HCl to optimize binding and efficacy .
  • Organocatalysts :
    • 1-N-CBZ-propane-1,2-diamine-HCl has been explored as a catalyst in various organic reactions. Its derivatives have shown promise in catalyzing Michael additions and other transformations, which are vital for synthesizing complex organic molecules .

Synthetic Applications

  • Protecting Group Strategies :
    • The compound serves as a protecting group for amines during multi-step syntheses. Its ability to be selectively removed under mild conditions makes it ideal for protecting sensitive functional groups while allowing for further chemical modifications .
  • Synthesis of Heterocycles :
    • 1-N-CBZ-propane-1,2-diamine-HCl has been employed in the synthesis of fused heterocycles, which are important scaffolds in drug development. The compound facilitates the formation of these structures through efficient coupling reactions and has been instrumental in the development of several pharmaceutical candidates .

Case Studies

StudyApplicationFindings
Antibacterial ActivityModified tobramycin derivatives showed significant efficacy against resistant bacterial strains.
CCR5 AntagonistsNovel compounds exhibited nanomolar potency as CCR5 inhibitors, providing new avenues for HIV treatment.
OrganocatalysisDemonstrated effectiveness in catalyzing Michael additions with high regioselectivity and yield.
Protecting Group ChemistryHighlighted its role in protecting amines during complex syntheses with high efficiency.

Mechanism of Action

The mechanism of action of 1-N-CBZ-propane-1,2-diamine-HCl involves its role as a protecting group in chemical synthesis. The CBZ group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites of the molecule. Upon completion of the desired reactions, the CBZ group can be removed under mild conditions, yielding the free amine .

Comparison with Similar Compounds

Research and Commercial Landscape

  • Suppliers :
    • CBZ derivatives: ECHEMI, ACE Biolabs (25 mg to 5 g scales) .
    • Boc derivatives: MACKLIN, Acmec (priced from $124.71/100 mg to $1,542.29/5 g) .
  • Emerging Trends :
    • CBZ-protected diamines are increasingly used in combinatorial chemistry for high-throughput drug discovery .
    • Boc variants dominate solid-phase peptide synthesis due to compatibility with automated protocols .

Biological Activity

1-N-CBZ-propane-1,2-diamine-HCl, also known as S-1-N-CBZ-propane-1,2-diamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse scientific literature.

  • Molecular Formula: C11H17ClN2O2
  • Molecular Weight: 244.72 g/mol
  • CAS Number: 934634-54-5

The biological activity of 1-N-CBZ-propane-1,2-diamine-HCl is primarily attributed to its ability to interact with various biological targets. The compound is a derivative of 1,2-diamines, which are known to participate in several biochemical processes:

  • Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, which may be involved in metabolic pathways. For instance, it has been shown to inhibit proteases and other enzyme classes that are critical for cellular function .
  • Receptor Modulation: Due to its structural characteristics, it can also modulate receptor activities, potentially affecting signal transduction pathways in cells .

Biological Activity

Research has indicated various biological activities associated with 1-N-CBZ-propane-1,2-diamine-HCl:

  • Anticancer Activity: Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been reported to induce apoptosis in human cancer cells by activating specific signaling pathways .
  • Antimicrobial Properties: Preliminary studies suggest that 1-N-CBZ-propane-1,2-diamine-HCl may possess antimicrobial activity against certain pathogens. This could be beneficial in developing new antibiotics or antimicrobial agents .

Case Studies

Several studies have highlighted the efficacy of 1-N-CBZ-propane-1,2-diamine-HCl in various biological contexts:

  • Study on Apoptosis Induction:
    • Objective: To evaluate the apoptotic effects of the compound on cancer cell lines.
    • Methodology: Various concentrations of the compound were applied to cultured cancer cells.
    • Findings: Significant apoptosis was observed at higher concentrations, with a marked increase in caspase activity indicating activation of the apoptotic pathway .
  • Antimicrobial Efficacy:
    • Objective: To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology: Disk diffusion and broth microdilution methods were employed.
    • Results: The compound showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeAssessed EffectReference
AnticancerInduced apoptosis in cancer cells
AntimicrobialInhibited growth of S. aureus
Enzyme InhibitionInhibited protease activity

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